

# JND4135: A Pan-Trk Inhibitor with Potent Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, experimental protocols, and signaling pathways associated with **JND4135**, a novel Type II pan-Trk inhibitor. **JND4135** has demonstrated potent inhibitory activity against all three Tropomyosin receptor kinase (Trk) family members—TrkA, TrkB, and TrkC—and has shown efficacy in overcoming resistance to other Trk inhibitors.

## **Binding Affinity and Inhibitory Activity of JND4135**

**JND4135** exhibits potent, low-nanomolar binding affinity for TrkA, TrkB, and TrkC. The inhibitory activity, as determined by IC50 values, and the binding affinity, represented by the dissociation constant (Kd), are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of **JND4135** against Wild-Type Trk Receptors[1][2]

| Target | IC50 (nM)   |
|--------|-------------|
| TrkA   | 2.79 ± 1.17 |
| TrkB   | 3.19 ± 1.76 |
| TrkC   | 3.01 ± 0.43 |

Table 2: Binding Affinity of JND4135 for Wild-Type TrkC[2]



| Target  | Kd (nM) |
|---------|---------|
| TrkC-WT | 2.57    |

**JND4135** has also demonstrated significant activity against various mutant forms of Trk receptors that confer resistance to first-generation inhibitors.[2] Notably, it retains potent activity against the G667C "xDFG" mutant in TrkA.[2]

### **Experimental Protocols**

The following sections detail the key experimental methodologies used to characterize the binding and activity of **JND4135**.

#### **Kinase Inhibitory Assay**

The in vitro kinase inhibitory activity of **JND4135** was assessed using a standard kinase assay format. While the specific proprietary details of the assay are not fully disclosed in the public literature, such assays typically involve the following steps:

- Reagents: Recombinant human TrkA, TrkB, and TrkC kinase domains, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (**JND4135**).
- Procedure:
  - The kinase, substrate, and varying concentrations of JND4135 are incubated together in an appropriate buffer.
  - The kinase reaction is initiated by the addition of ATP.
  - The reaction is allowed to proceed for a defined period at a controlled temperature.
  - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is
    often achieved using methods like radioactivity (if using <sup>32</sup>P-ATP), fluorescence, or
    luminescence-based detection systems.
- Data Analysis: The percentage of kinase inhibition at each JND4135 concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of



inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

### **Biolayer Interferometry (BLI) for Binding Affinity**

The binding affinity (Kd) of **JND4135** to TrkC was determined using biolayer interferometry (BLI) on an Octet K2 instrument.[2]

- Protein Immobilization:
  - Purified, biotinylated human TrkC kinase domain (residues 526-839) is immobilized onto streptavidin-coated biosensors.
- Association: The biosensors with the immobilized TrkC protein are dipped into wells
  containing varying concentrations of JND4135, allowing for the association of the inhibitor
  with the protein.
- Dissociation: The biosensors are then moved to wells containing buffer without **JND4135** to measure the dissociation of the inhibitor from the protein.
- Data Analysis: The association and dissociation rates are monitored in real-time. The
  equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate
  constant (k off) to the association rate constant (k on).













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. JND4135, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JND4135: A Pan-Trk Inhibitor with Potent Anti-Tumor Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618416#jnd4135-binding-affinity-for-trka-trkb-trkc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com